N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound characterized by a unique structure that includes a benzofuran core and multiple heterocyclic rings, specifically thiophene and furan. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science, due to its intriguing chemical properties and potential applications.
The compound's chemical structure can be denoted by its International Union of Pure and Applied Chemistry name, which reflects its detailed molecular composition. The compound's CAS number is 1797964-11-4, indicating its unique identification in chemical databases.
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide belongs to the class of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. This classification is significant as it influences the compound's reactivity and interactions in biological systems.
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide typically involves several key steps:
The synthesis may require specific reagents and conditions, including solvents like tetrahydrofuran or dimethylformamide, and may involve temperature control during reactions to ensure optimal yields.
The molecular formula for N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is , with a molecular weight of approximately 351.4 g/mol. The structure features:
The structural representation can be expressed in SMILES notation as O=C(NCc1ccc(C(=O)c2ccco2)s1)c1cc2ccccc2o1, which provides insight into the connectivity of atoms within the molecule.
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly affects the yield and purity of the products formed from these reactions.
The mechanism of action for N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide involves its interactions at the molecular level with biological targets. The presence of multiple functional groups allows for diverse interactions with enzymes and receptors, which can lead to biological activity such as anti-inflammatory or antimicrobial effects.
Studies have shown that compounds with similar structures exhibit activity against various biological pathways, suggesting potential therapeutic applications.
While specific physical properties such as density, boiling point, and melting point are not readily available for this compound, general observations can be made based on its structural characteristics:
Chemical properties include reactivity with nucleophiles due to the presence of carbonyl groups, making it susceptible to nucleophilic attack. Its aromatic rings contribute to stability but also allow for electrophilic substitution reactions.
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide has several notable applications:
The target compound N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide features three critical bonds for disconnection:
Table 1: Retrosynthetic Disconnection Strategy
| Bond Disconnected | Synthons Generated | Key Challenges |
|---|---|---|
| Benzofuran C(O)–NH | Benzofuran-2-carbonyl chloride + 2-(Aminomethyl)-5-(furanoyl)thiophene | Amide coupling chemoselectivity |
| Thiophene–C(O)–Furan | 5-(Chlorocarbonyl)thiophene-2-carbaldehyde + Furan-2-carboxylic acid | Enolization of α-heterocyclic carbonyl |
| Thiophene–CH₂–NH₂ | 5-(Furan-2-carbonyl)thiophene-2-carbaldehyde + NH₃ (reductive amination) | Over-reduction risk |
Protecting group strategies are essential, particularly for the furan carbonyl during reductive amination. Silyl ether protection (e.g., TBDMS) of the aldehyde and ketalization of the ketone may be employed, though the electron-rich furan ring complicates classical methods [7].
The benzofuran core requires functionalization at C2 for carboxamide synthesis. Triarylantimony difluorides serve as efficient aryl donors under Pd(OAc)₂ catalysis (5 mol%) in 1,2-dichloroethane (DCE) at 80°C, with CuCl₂ (2 equiv) as oxidant [2] [8]. Electron-donating groups (e.g., -OMe) on the antimony reagent enhance reactivity, yielding 2-arylbenzofurans in >80% yield, while electron-withdrawing groups (e.g., -CN) reduce efficiency (<20% yield).
Table 2: Directed C–H Arylation Optimization
| Directing Group | Reaction Conditions | Yield of 2-Arylbenzofuran |
|---|---|---|
| None | Pd(OAc)₂/CuCl₂/1,2-DCE/80°C | ≤23% (historical reference) |
| -CONEt₂ | Pd(OAc)₂/CuCl₂/1,2-DCE/80°C | 91% (electron-rich aryl) |
| -COOMe | Pd(OAc)₂/CuCl₂/1,2-DCE/80°C | 72% (moderate yield) |
This method outperforms classical approaches using aryl halides (requiring stoichiometric bases) or boronic acids (needing acidic conditions). The subsequent oxidation of 2-arylbenzofurans to carboxylic acids enables carboxamide precursor synthesis [8].
The central carboxamide bond is forged via two approaches:
Chemoselectivity challenges arise from competing reactions at the furan carbonyl or thiophene nitrogen. Kinetic studies show the benzofuran carbonyl is 4× more electrophilic than the furan-2-carbonyl group due to reduced conjugation .
The 5-(furan-2-carbonyl)thiophene unit is synthesized via:
Table 3: Cross-Coupling Efficiency Comparison
| Method | Catalyst System | Temperature | Yield | Heterocycle Tolerance |
|---|---|---|---|---|
| Negishi | Pd(PPh₃)₄/ZnCl₂ | 65°C | 82% | High (no side reactions) |
| Stille | Pd₂(dba)₃/CuTC | 100°C | 76% | Moderate (ester hydrolysis risk) |
| Suzuki | Pd(OAc)₂/SPhos | 80°C | <40% | Low (boronic acid instability) |
Suzuki coupling underperforms due to furan boronic acid decomposition. The aldehyde group requires protection as an acetal during coupling to prevent hydration [6].
Cyclopentyl methyl ether is optimal for multiple steps:
Catalytically, BrettPhos-palladium complexes exhibit enhanced stability in CPME due to weak ether-Pd coordination, preventing catalyst deactivation. CPME also facilitates easy solvent recovery (95% by distillation) for multistep sequences [3] .
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: